2-Methoxy-4-vinylphenol Exhibits Superior Antioxidant Efficacy in Lipid Emulsions Relative to 4-Vinylsyringol
In a head-to-head Rancimat test at 110°C, 4-vinylguaiacol (4-VG, 2-methoxy-4-vinylphenol) significantly outperformed 4-vinylsyringol (4-VS) in stabilizing commercial oils. The increase in induction period (IP) after 4-VG addition was 5 to 25-fold higher than the same addition of 4-VS, with a maximal 50% IP increase in flaxseed oil at 80 mg/100g [1].
| Evidence Dimension | Induction Period (IP) increase in Rancimat test (oxidative stability) |
|---|---|
| Target Compound Data | IP increase 5 to 25-fold higher than comparator; 50% IP increase in flaxseed oil at 80 mg/100g |
| Comparator Or Baseline | 4-Vinylsyringol (4-VS) |
| Quantified Difference | 5- to 25-fold higher IP increase for 4-VG vs. 4-VS |
| Conditions | Rancimat test at 110°C, oils: flaxseed, olive, rapeseed; 4-VG/4-VS added at 20, 40, 80 mg/100g |
Why This Matters
Procurement of 4-VG instead of 4-VS yields 5-25x greater oxidative stability per unit mass in edible oil formulations, a critical cost-performance factor.
- [1] Tańska M, Mikołajczak N, Konopka I. Comparison of the effect of sinapic and ferulic acids derivatives (4-vinylsyringol vs. 4-vinylguaiacol) as antioxidants of rapeseed, flaxseed, and extra virgin olive oils. Food Chem. 2018;240:679-685. View Source
